molecular formula C6H5BrO2S B14567686 5-(Bromomethyl)thiophene-3-carboxylic acid CAS No. 61854-97-5

5-(Bromomethyl)thiophene-3-carboxylic acid

Cat. No.: B14567686
CAS No.: 61854-97-5
M. Wt: 221.07 g/mol
InChI Key: QYDQFYYJFTYLKP-UHFFFAOYSA-N
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Description

5-(Bromomethyl)thiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a bromomethyl group at the 5-position and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)thiophene-3-carboxylic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method is the bromination of 3-thiophenemethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield this compound .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Bromomethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)thiophene-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophene-3-carboxylic acid: Similar structure but lacks the bromomethyl group.

    2-Bromo-3-thiophenecarboxylic acid: Bromine substitution at the 2-position instead of the 5-position.

    Methyl 5-bromopyridine-3-carboxylate: Contains a pyridine ring instead of a thiophene ring .

Uniqueness

5-(Bromomethyl)thiophene-3-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on the thiophene ring. This combination of functional groups provides distinct reactivity and enables diverse chemical transformations, making it a valuable intermediate in organic synthesis and material science .

Properties

CAS No.

61854-97-5

Molecular Formula

C6H5BrO2S

Molecular Weight

221.07 g/mol

IUPAC Name

5-(bromomethyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C6H5BrO2S/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2H2,(H,8,9)

InChI Key

QYDQFYYJFTYLKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C(=O)O)CBr

Origin of Product

United States

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